molecular formula C12H22N4 B10907560 1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methanamine

1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methanamine

Cat. No.: B10907560
M. Wt: 222.33 g/mol
InChI Key: PSRIVGIJXWDBQM-UHFFFAOYSA-N
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Description

1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methanamine is a complex organic compound that features a pyrazole ring and a piperidine ring

Preparation Methods

The synthesis of 1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methanamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring. The final step involves the coupling of these two rings through a methanamine linker. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrazole and piperidine derivatives. Compared to these compounds, 1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methanamine is unique due to its specific structure, which allows for distinct interactions with biological targets. Some similar compounds include:

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

[1-[(1,5-dimethylpyrazol-4-yl)methyl]piperidin-3-yl]methanamine

InChI

InChI=1S/C12H22N4/c1-10-12(7-14-15(10)2)9-16-5-3-4-11(6-13)8-16/h7,11H,3-6,8-9,13H2,1-2H3

InChI Key

PSRIVGIJXWDBQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CN2CCCC(C2)CN

Origin of Product

United States

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